molecular formula C19H31NO B5146576 1-[6-(2,6-dimethylphenoxy)hexyl]piperidine

1-[6-(2,6-dimethylphenoxy)hexyl]piperidine

Cat. No. B5146576
M. Wt: 289.5 g/mol
InChI Key: AJDLUIFQPDZQKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(2,6-dimethylphenoxy)hexyl]piperidine, also known as DMHPH, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential use in scientific research due to its unique pharmacological properties.

Mechanism of Action

The mechanism of action of 1-[6-(2,6-dimethylphenoxy)hexyl]piperidine involves its interaction with the sigma-1 receptor. It has been found to act as a positive allosteric modulator of the sigma-1 receptor, which leads to an increase in its activity. This, in turn, leads to the modulation of various cellular processes such as calcium signaling, apoptosis, and ion channel regulation.
Biochemical and Physiological Effects:
1-[6-(2,6-dimethylphenoxy)hexyl]piperidine has been found to have various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which has led to its potential use in the treatment of depression. 1-[6-(2,6-dimethylphenoxy)hexyl]piperidine has also been found to have neuroprotective effects, which has led to its potential use in the treatment of various neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[6-(2,6-dimethylphenoxy)hexyl]piperidine for lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and biochemical effects of this receptor. However, one of the limitations of 1-[6-(2,6-dimethylphenoxy)hexyl]piperidine is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-[6-(2,6-dimethylphenoxy)hexyl]piperidine. One direction is to further investigate its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Another direction is to study its potential use in the modulation of various cellular processes such as calcium signaling, apoptosis, and ion channel regulation. Additionally, further studies are needed to investigate the potential toxicity of 1-[6-(2,6-dimethylphenoxy)hexyl]piperidine and its effects on various organ systems.

Synthesis Methods

The synthesis of 1-[6-(2,6-dimethylphenoxy)hexyl]piperidine involves the reaction of 2,6-dimethylphenol with 1-bromohexane in the presence of sodium hydride to form the intermediate 6-(2,6-dimethylphenoxy)hexane. This intermediate is then reacted with piperidine in the presence of potassium carbonate to form the final product, 1-[6-(2,6-dimethylphenoxy)hexyl]piperidine.

Scientific Research Applications

1-[6-(2,6-dimethylphenoxy)hexyl]piperidine has been extensively studied for its potential use in scientific research. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, apoptosis, and ion channel regulation. 1-[6-(2,6-dimethylphenoxy)hexyl]piperidine has been shown to modulate the activity of the sigma-1 receptor, which has led to its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

1-[6-(2,6-dimethylphenoxy)hexyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO/c1-17-11-10-12-18(2)19(17)21-16-9-4-3-6-13-20-14-7-5-8-15-20/h10-12H,3-9,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDLUIFQPDZQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCCCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(2,6-Dimethylphenoxy)hexyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.